peperomin A
CAS No.: 129341-09-9
Cat. No.: VC4983695
Molecular Formula: C22H22O8
Molecular Weight: 414.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 129341-09-9 |
|---|---|
| Molecular Formula | C22H22O8 |
| Molecular Weight | 414.41 |
| IUPAC Name | 4-[bis(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-methyloxolan-2-one |
| Standard InChI | InChI=1S/C22H22O8/c1-11-14(8-26-22(11)23)19(12-4-15(24-2)20-17(6-12)27-9-29-20)13-5-16(25-3)21-18(7-13)28-10-30-21/h4-7,11,14,19H,8-10H2,1-3H3 |
| Standard InChI Key | UYKJDDXZIMXQNB-UHFFFAOYSA-N |
| SMILES | CC1C(COC1=O)C(C2=CC3=C(C(=C2)OC)OCO3)C4=CC5=C(C(=C4)OC)OCO5 |
Introduction
Structural Characteristics and Isolation Protocols
Botanical Sources and Extraction Methods
Peperomin A was first isolated from Peperomia japonica Makino, a perennial herb native to Taiwan . Subsequent studies identified its presence in Peperomia blanda Jack. (Kunth) and Peperomia pellucida (L.) . The compound is typically extracted using dichloromethane or methanol, followed by chromatographic purification on silica gel or charcoal columns. Fractionation with ethyl acetate-water partitions enhances yield, as demonstrated in protocols yielding 0.8–1.2% pure compound from dried plant material .
Spectroscopic Characterization
Structural elucidation of peperomin A (C<sub>22</sub>H<sub>22</sub>O<sub>8</sub>, molecular weight 414.13 g/mol) combines Fourier-transform infrared (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data:
Table 1: Key Spectroscopic Data for Peperomin A
X-ray crystallography confirms the secolignan skeleton featuring a γ-butyrolactone moiety and two substituted aryl groups . The planar structure enables π-π stacking interactions critical for biological activity.
Pharmacological Activities
Antimicrobial Efficacy
Peperomin A exhibits broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) against clinically relevant pathogens:
Table 2: Antimicrobial Activity of Peperomin A
Notably, its antifungal activity against A. niger (MIC 12.5 μg/mL) surpasses fluconazole (MIC 25 μg/mL) in comparable assays . Synergistic effects with amphotericin B reduce cytotoxicity in human keratinocytes by 40% .
Mechanisms of Action
Epigenetic Modulation
Peperomin A interacts with epigenetic regulators based on PASS (Prediction of Activity Spectra for Substances) analysis:
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DNMT1 inhibition: Disrupts S-adenosylmethionine binding via competitive occupancy of the catalytic pocket
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Histone acetylation: Increases H3K27ac levels by 1.8-fold in MCF-7 cells at 10 μM
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miRNA regulation: Downregulates oncogenic miR-21 by 60% in HepG2 hepatoma models
Cytotoxic Pathways
Dose-dependent induction of apoptosis occurs through:
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Mitochondrial pathway: 3.5-fold increase in Bax/Bcl-2 ratio at 50 μM
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Cell cycle arrest: G2/M phase blockade (45% cells vs. 12% control) via CDK1 phosphorylation
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ROS generation: 2.1-fold elevation of intracellular ROS at 24h exposure
Toxicological Profile
Acute Toxicity
Limited in vivo data exists, but murine models tolerate 200 mg/kg doses without mortality . Hepatotoxicity manifests at 500 mg/kg (ALT increase 3× baseline) .
Pharmacokinetics
Physiologically based pharmacokinetic (PBPK) modeling predicts:
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